This compound is classified under the category of organic compounds, specifically as a sulfonamide and an aromatic compound. Its systematic name is 2-[4-(dimethylsulfamoyl)phenoxy]acetic acid, and it is also known by its CAS number 99076-71-8. The compound features several functional groups, including a carboxylic acid, an ether, and a sulfonamide, which contribute to its reactivity and potential applications.
The synthesis of (4-Dimethylsulfamoyl-phenoxy)-acetic acid can be achieved through various methods. A notable synthetic route involves the reaction of 2-formyl phenoxyacetic acid with pyridine-2-carbohydrazide in the presence of sodium hydroxide as a base. The reaction typically occurs in an ethanol-water solvent mixture at elevated temperatures (around 70 °C) for several hours. Key parameters include:
The molecular structure of (4-Dimethylsulfamoyl-phenoxy)-acetic acid consists of:
The InChI representation is InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
and the canonical SMILES notation is CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
.
(4-Dimethylsulfamoyl-phenoxy)-acetic acid can participate in a variety of chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action of (4-Dimethylsulfamoyl-phenoxy)-acetic acid is not fully elucidated in available literature but may involve interactions with biological targets such as enzymes or receptors. Its sulfonamide moiety suggests potential inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes. This interaction could lead to alterations in metabolic pathways relevant to its therapeutic effects .
The physical and chemical properties of (4-Dimethylsulfamoyl-phenoxy)-acetic acid include:
These properties suggest that the compound may exhibit stability under various conditions while also being soluble in organic solvents.
(4-Dimethylsulfamoyl-phenoxy)-acetic acid has several potential applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: